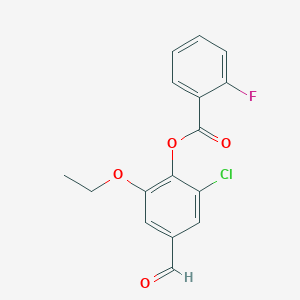
4-chloro-N-(2,3,4-trifluorophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(2,3,4-trifluorophenyl)benzamide, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research to investigate the Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling pathway. This pathway plays a crucial role in regulating various cellular processes, including proliferation, differentiation, and apoptosis.
作用机制
4-chloro-N-(2,3,4-trifluorophenyl)benzamide acts as a competitive inhibitor of JAK2, a member of the JAK family of tyrosine kinases. JAK2 is a key mediator of the JAK/STAT signaling pathway and is involved in the activation of STAT proteins. By inhibiting JAK2, 4-chloro-N-(2,3,4-trifluorophenyl)benzamide prevents the activation of STAT proteins and downstream signaling events.
Biochemical and physiological effects:
4-chloro-N-(2,3,4-trifluorophenyl)benzamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 4-chloro-N-(2,3,4-trifluorophenyl)benzamide can inhibit the proliferation of cancer cells, induce apoptosis, and enhance the cytotoxic effects of chemotherapeutic agents. In vivo studies have shown that 4-chloro-N-(2,3,4-trifluorophenyl)benzamide can inhibit tumor growth and metastasis in animal models of cancer.
实验室实验的优点和局限性
4-chloro-N-(2,3,4-trifluorophenyl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a high degree of specificity for JAK2. It can be used in a variety of cell types and is compatible with a range of experimental techniques, including Western blotting, immunoprecipitation, and flow cytometry.
However, there are also some limitations to the use of 4-chloro-N-(2,3,4-trifluorophenyl)benzamide in lab experiments. It has been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results. Additionally, its efficacy can be affected by factors such as cell type, concentration, and duration of treatment.
未来方向
There are several future directions for the use of 4-chloro-N-(2,3,4-trifluorophenyl)benzamide in scientific research. One area of interest is the development of more potent and specific inhibitors of JAK2. Another area of research is the investigation of the role of JAK/STAT signaling in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Finally, there is also interest in exploring the potential of 4-chloro-N-(2,3,4-trifluorophenyl)benzamide as a therapeutic agent for the treatment of these diseases.
合成方法
4-chloro-N-(2,3,4-trifluorophenyl)benzamide can be synthesized through a multi-step process that involves the reaction of 4-chloro-2,3,5,6-tetrafluorobenzoic acid with thionyl chloride and then with 2-amino-3,4,5-trifluorobenzene. The resulting intermediate is then reacted with acetic anhydride to yield 4-chloro-N-(2,3,4-trifluorophenyl)benzamide.
科学研究应用
4-chloro-N-(2,3,4-trifluorophenyl)benzamide has been extensively used in scientific research to investigate the JAK/STAT signaling pathway. This pathway is involved in various cellular processes, including cell growth, differentiation, and survival. Dysregulation of this pathway has been implicated in the development of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
属性
IUPAC Name |
4-chloro-N-(2,3,4-trifluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO/c14-8-3-1-7(2-4-8)13(19)18-10-6-5-9(15)11(16)12(10)17/h1-6H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLRQRXADIUFIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C(=C(C=C2)F)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-chloro-5-methylphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5860879.png)
![4-[5-(2-cyclopentylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5860901.png)



![N-[4-(isobutyrylamino)phenyl]-3-phenylacrylamide](/img/structure/B5860932.png)
![5,5,7,7-tetramethyl-2-[(1-pyrrolidinylmethylene)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B5860934.png)

![ethyl 1-methyl-3-{[(4-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-5-carboxylate](/img/structure/B5860955.png)
![3-{[2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid](/img/structure/B5860965.png)
![2-ethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5860968.png)
![2-[(4-chlorobenzylidene)amino]-N-cyclohexyl-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5860972.png)
![N-(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)-2-(4-morpholinyl)acetamide](/img/structure/B5860978.png)
